molecular formula C13H12N2O3S B14326683 Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate CAS No. 111054-16-1

Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate

Katalognummer: B14326683
CAS-Nummer: 111054-16-1
Molekulargewicht: 276.31 g/mol
InChI-Schlüssel: GNMCKSFMZLIYKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate is an organic compound with the molecular formula C13H12N2O3S It is known for its unique structural features, which include a benzamido group, a cyano group, and a sulfanylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate typically involves the reaction of ethyl cyanoacetate with benzoyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamido or cyano derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the cyano and sulfanylidene groups can participate in nucleophilic or electrophilic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 3-benzamido-2-cyano-3-thioxopropanoate
  • Ethyl 3-benzamido-2-cyano-3-oxopropanoate

Comparison: Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and biological activity compared to its analogs with oxo or thioxo groups. This uniqueness makes it a valuable compound for developing new chemical entities with specific properties.

Eigenschaften

CAS-Nummer

111054-16-1

Molekularformel

C13H12N2O3S

Molekulargewicht

276.31 g/mol

IUPAC-Name

ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate

InChI

InChI=1S/C13H12N2O3S/c1-2-18-13(17)10(8-14)12(19)15-11(16)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,15,16,19)

InChI-Schlüssel

GNMCKSFMZLIYKW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C#N)C(=S)NC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.